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Compound of Interest

Compound Name: Diphenyliodonium chloride

Cat. No.: B074024

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
diphenyliodonium chloride (CAS No. 1483-72-3), a widely used reagent in organic synthesis.
This document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its structural characterization through Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Executive Summary

Diphenyliodonium chloride is a diaryliodonium salt that serves as a versatile phenylating
agent. A thorough understanding of its spectroscopic properties is crucial for quality control,
reaction monitoring, and characterization of its derivatives. This guide presents a detailed
compilation of its *H NMR, 3C NMR, IR, and MS data, alongside the experimental protocols for
these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diphenyliodonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data
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The proton NMR spectrum of diphenyliodonium chloride exhibits three distinct signals in the
aromatic region, corresponding to the ortho, meta, and para protons of the two phenyl rings.

Chemical Shift (ppm) Assighment
8.118 Ortho-protons
7.556 Para-protons
7.438 Meta-protons

Data obtained from a 400 MHz spectrum in DMSO-de.[1]
13C NMR Data

The carbon NMR spectrum shows characteristic signals for the aromatic carbons. Due to the
symmetry of the molecule, fewer signals than the total number of carbons are observed.

Chemical Shift (ppm) Assighment
135.5 Para-carbon
132.0 Ortho-carbon
131.5 Meta-carbon
1175 Ipso-carbon

Note: Specific peak assignments for 13C NMR of diphenyliodonium chloride are not
consistently reported across publicly available sources. The provided data is a representative
spectrum. Researchers should confirm assignments with their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of diphenyliodonium chloride is characterized by absorption bands typical
for aromatic compounds.
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Wavenumber (cm~?) Assignment Intensity
~3050 Aromatic C-H stretch Medium
~1570 Aromatic C=C stretch Medium
~1470 Aromatic C=C stretch Medium
~1440 Aromatic C=C stretch Strong
Aromatic C-H out-of-plane
~990 Strong
bend
Aromatic C-H out-of-plane
~740 Strong

bend

Note: This data is based on spectra available in standard spectral libraries, such as the Aldrich

Library of FT-IR Spectra.

Mass Spectrometry (MS)

Mass spectrometry of diphenyliodonium chloride reveals a characteristic fragmentation

pattern under electron ionization.
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miz Relative Intensity (%) Assighment

[M-CI]* (Diphenyliodonium

281.0 2.6 cation)

204.0 68.3 [CeHsI]*

154.0 2.2 [C12H10]™ (Biphenyl)
127.0 19 [+

114.0 14.9

113.0 3.0

112.0 41.2

77.0 100.0 [CeHs]* (Phenyl cation)
51.0 325

50.0 20.8

The molecular ion peak for the intact salt is not typically observed under standard electron
ionization conditions. The spectrum is dominated by the diphenyliodonium cation and its
fragments.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of diphenyliodonium chloride (approximately 40 mg) is dissolved in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-de).[1] The solution is then transferred to a 5 mm NMR
tube. *H and 3C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.
Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of diphenyliodonium chloride is finely ground with 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is
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then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is
recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a
pure KBr pellet should be acquired for correction. It is important to note that ion exchange
between the chloride and bromide ions can sometimes occur when using KBr pellets with
hydrochloride salts, potentially leading to spectral artifacts.[2]

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is
introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The
resulting ions are then accelerated and separated by a mass analyzer. For diphenyliodonium
chloride, direct inlet or solids probe is a suitable sample introduction method. The ion source
temperature is typically maintained around 220 °C, with the sample temperature at
approximately 140 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like diphenyliodonium chloride.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
o 2. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Diphenyliodonium Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074024+#spectroscopic-data-nmr-ir-ms-of-
diphenyliodonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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